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Cat. No.: B1574676

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study design for the
combination of PLX2853 (also known as OPN-2853), a Bromodomain and Extra-Terminal
(BET) inhibitor, and ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor. This document includes
details on the preclinical rationale, clinical trial design, and detailed protocols for key
experimental assays relevant to this combination therapy, primarily in the context of
myelofibrosis (MF).

Introduction

Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT
signaling, leading to splenomegaly, debilitating symptoms, and bone marrow failure. Ruxolitinib,
a potent JAK1/2 inhibitor, is a standard of care for many patients with myelofibrosis.[1][2]
However, a significant portion of patients experience a suboptimal response or lose their
response over time, creating a need for novel therapeutic strategies.[1]

The combination of PLX2853, a BET inhibitor that targets epigenetic pathways involved in
cancer cell proliferation and survival, with ruxolitinib offers a promising approach to enhance
therapeutic efficacy. Preclinical studies have suggested a synergistic effect between BET and
JAK inhibitors in myelofibrosis models.[1][3] This document outlines the design of studies
evaluating this combination.
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Mechanism of Action and Scientific Rationale

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2, key
enzymes in the JAK-STAT signaling pathway.[1][2] By inhibiting JAK1 and JAK2, ruxolitinib
disrupts downstream signaling of various cytokines and growth factors, leading to a reduction
in pro-inflammatory cytokines and chemokines.[1]

PLX2853 is a potent and selective inhibitor of the BET family of proteins, particularly BRD4.[3]
BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene
transcription. By binding to acetylated histones, they recruit transcriptional machinery to
promoters and enhancers of key oncogenes, such as MYC and BCL2. Inhibition of BET
proteins by PLX2853 leads to the downregulation of these oncogenes, resulting in decreased
cell proliferation and induction of apoptosis.[3]

The combination of a JAK inhibitor and a BET inhibitor is hypothesized to provide a dual
blockade of key oncogenic signaling pathways in myelofibrosis, potentially leading to a deeper
and more durable response.
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Figure 1: Dual inhibition of JAK-STAT and BET pathways.
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Preclinical Data

Preclinical studies have provided the foundational evidence for the clinical investigation of the

PLX2853 and ruxolitinib combination. These studies have demonstrated the potential for

synergistic anti-tumor activity in myelofibrosis models.

In Vitro Studies

While specific quantitative data for the PLX2853 and ruxolitinib combination is not yet publicly

available in detail, the following table summarizes representative data from studies on similar

BET and JAK inhibitor combinations in myeloproliferative neoplasm (MPN) cell lines.

Drug

Representative

Cell Line L. Assay Endpoint
Combination Result
Synergistic
SET-2 (Human ] o reduction in cell
] BETi + Cell Viability o
Megakaryoblasti o IC50 viability
] Ruxaolitinib (MTT/CTG)
¢ Leukemia) compared to
single agents.
Significant
HEL (Human BETi + Apoptosis % Apoptotic increase in
Erythroleukemia)  Ruxolitinib (Annexin V/PI) Cells apoptosis with
the combination.
Decreased p-
UKF-NB-3 _ _
BETi + Protein STAT3 and BCL-
(Human o Western Blot ) )
Ruxolitinib Expression XL levels with

Neuroblastoma)

the combination.

In Vivo Studies

Preclinical evaluation in mouse models of myelofibrosis has been crucial in demonstrating the

in vivo efficacy of the PLX2853 and ruxolitinib combination.
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Animal Model Treatment Key Findings Reference
Ba/F3 murine pro-B Potent inhibition of

_ PLX2853 [1]3]
cell line splenomegaly.

Delayed disease
SET-2 human MF cell

] PLX2853 + Ruxolitinib  progression compared  [1][3]
line xenograft

to single agents.

Clinical Study Design: The PROMise Trial

The "PROMise" trial (EudraCT 2019-000916-27) is a Phase | clinical study evaluating the
safety and efficacy of PLX2853 in combination with ruxolitinib in patients with myelofibrosis.[1]

[3]

Study Objectives

e Primary Objectives:

o To determine the recommended Phase Il dose (RP2D) of PLX2853 in combination with
ruxolitinib.[1]

o To assess the safety and tolerability of the combination.[1]
e Secondary Objectives:
o To evaluate the preliminary efficacy of the combination in reducing spleen size.[1]

o To assess the effect on myelofibrosis-associated symptoms.

Patient Population

The study enrolls patients with intermediate-2 or high-risk primary or secondary myelofibrosis
who have had an inadequate response to at least 24 weeks of ruxolitinib therapy.[1][4]

Study Design and Treatment

The PROMise trial is a dose-finding study of PLX2853. Patients continue their stable dose of
ruxolitinib and receive PLX2853 orally once daily in 21-day cycles. The study is evaluating
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three dose levels of PLX2853: 20 mg, 40 mg, and 80 mg.[1][2][3]
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Figure 2: PROMise trial dose escalation workflow.
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Interim Clinical Data

Interim analysis of the PROMise trial has provided preliminary insights into the safety and
efficacy of the combination.

Table 1: Interim Efficacy Results from the PROMise Trial

Parameter Result Reference
Number of Evaluable Patients 12 [5]
Median Spleen Size Reduction 5 cm (range: 0-10 cm) [2][3]

Patients with Non-palpable ]
50% of evaluable patients [5]
Spleens

Table 2: Key Grade 3 or Higher Adverse Events from the PROMise Trial

Adverse Event Incidence Reference
Platelet Count Reduction 31% (n=5) [2][3]
Anemia 12.5% (n=2) [2][3]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the
combination of PLX2853 and ruxolitinib.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of PLX2853 and ruxolitinib, alone and in combination, on the
viability of myelofibrosis cell lines.

Materials:
» Myelofibrosis cell lines (e.g., SET-2, HEL)

o Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
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o PLX2853 and Ruxolitinib stock solutions (in DMSO)
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
e Microplate reader
Protocol:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
growth medium.

e Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
o Prepare serial dilutions of PLX2853 and ruxolitinib in complete growth medium.

o Treat cells with single agents or combinations at various concentrations. Include a vehicle
control (DMSO) and a no-treatment control.

 Incubate for 72 hours.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Aspirate the medium and add 100 pL of solubilization buffer to each well to dissolve the
formazan crystals.

» Read the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by PLX2853 and ruxolitinib, alone and in
combination.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1574676?utm_src=pdf-body
https://www.benchchem.com/product/b1574676?utm_src=pdf-body
https://www.benchchem.com/product/b1574676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

Myelofibrosis cell lines

PLX2853 and Ruxaolitinib

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates at a density of 1 x 1076 cells/well.

o Treat cells with the desired concentrations of PLX2853, ruxolitinib, or the combination for 48
hours.

e Harvest cells by centrifugation and wash with cold PBS.
e Resuspend cells in 1X Binding Buffer provided in the Kkit.

e Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension and incubate for 15
minutes at room temperature in the dark.

e Analyze the cells by flow cytometry within 1 hour.

o Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+),
and necrotic (Annexin V-/Pl+) cells.

Western Blot Analysis

Objective: To assess the effect of PLX2853 and ruxolitinib on the expression and
phosphorylation of key signaling proteins.

Materials:

o Myelofibrosis cell lines
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PLX2853 and Ruxolitinib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-BCL-XL, anti-MYC, anti-GAPDH)
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Treat cells with PLX2853 and/or ruxolitinib for the desired time.

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
Denature protein lysates by boiling with Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Wash the membrane and detect the signal using ECL substrate and an imaging system.
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e Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Myelofibrosis Mouse Model

Objective: To evaluate the in vivo efficacy of the PLX2853 and ruxolitinib combination in a
mouse model of myelofibrosis.

Materials:

Immunocompromised mice (e.g., NSG mice)

Myelofibrosis cell line (e.g., SET-2) or primary patient-derived cells

PLX2853 and Ruxaolitinib formulations for oral gavage

Calipers for tumor measurement

Equipment for blood collection and analysis

Protocol:

« Inject myelofibrosis cells intravenously or subcutaneously into immunocompromised mice.
e Monitor mice for disease development (e.g., tumor growth, weight loss, splenomegaly).

¢ Once the disease is established, randomize mice into treatment groups (vehicle, PLX2853
alone, ruxolitinib alone, combination).

o Administer drugs according to the planned dosing schedule (e.g., daily oral gavage).
e Monitor tumor volume, body weight, and clinical signs regularly.
o Perform periodic blood draws to assess hematological parameters.

e At the end of the study, euthanize mice and harvest tumors, spleens, and bone marrow for
further analysis (e.g., histology, flow cytometry, western blotting).

e Analyze data for tumor growth inhibition, survival benefit, and changes in disease markers.
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Conclusion

The combination of the BET inhibitor PLX2853 and the JAK inhibitor ruxolitinib represents a
rational and promising therapeutic strategy for patients with myelofibrosis who have a
suboptimal response to ruxolitinib monotherapy. The ongoing PROMise clinical trial will provide
crucial data on the safety and efficacy of this combination. The protocols outlined in these
application notes provide a framework for researchers to further investigate the preclinical and
clinical potential of this dual-pathway inhibition approach.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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